N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide
Description
N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[35]nonane-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, an oxa-azaspiro ring system, and a carboxamide functional group
Properties
IUPAC Name |
N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-20(7-10-23-14-4-2-3-13(18)11-14)16(21)15-17(12-19-15)5-8-22-9-6-17/h2-4,11,15,19H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLWKRDJUOBLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC(=CC=C1)Cl)C(=O)C2C3(CCOCC3)CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The synthesis begins with the preparation of 3-chlorophenol, which is then reacted with ethylene oxide to form 2-(3-chlorophenoxy)ethanol.
Formation of the Oxa-Azaspiro Ring System: The 2-(3-chlorophenoxy)ethanol is then reacted with N-methyl-1,2-diaminoethane to form the oxa-azaspiro ring system.
Formation of the Carboxamide Group: The final step involves the reaction of the oxa-azaspiro intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide: shares similarities with other spiro compounds and phenoxy derivatives.
Spiro[3.5]nonane derivatives: Known for their unique ring structure and potential biological activity.
Phenoxy derivatives: Commonly used in the development of herbicides and pharmaceuticals.
Uniqueness
- The combination of the chlorophenoxy group, oxa-azaspiro ring system, and carboxamide functional group makes this compound unique compared to other similar compounds.
- Its unique structure contributes to its distinct chemical properties and potential applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
